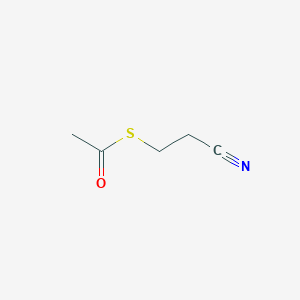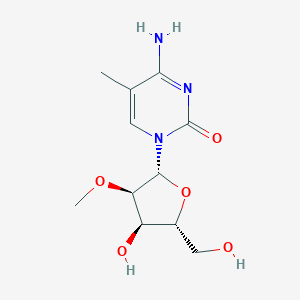
5-メチル-2'-O-メチルシチジン
概要
説明
5-メチル-2'-O-メチルシチジンは、細菌、古細菌、真核生物を含むさまざまな生物で見られる修飾ヌクレオシドです。これは、シトシン塩基が5位でメチル化され、リボース糖が2'-O位でメチル化されたシチジンの誘導体です。この化合物は、遺伝子発現の調節とRNAの安定性に重要な役割を果たします。
科学的研究の応用
5-Methyl-2’-O-Methylcytidine has several scientific research applications:
作用機序
5-メチル-2'-O-メチルシチジンの作用機序は、RNA分子の組み込みに関連しており、そこでRNAの安定性と機能に影響を与えます。シトシン塩基の5位とリボース糖の2'-O位にあるメチル基は、塩基スタッキング相互作用を強化し、RNAの熱安定性を高めます。 この修飾は、RNAスプライシング、翻訳、分解に影響を与え、遺伝子発現と細胞機能を調節することができます .
生化学分析
Biochemical Properties
5-Methyl-2’-o-methylcytidine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit IL-12 and IL-6 release induced by a toll-like receptor 9 (TLR9) agonist in mouse spleen cell cultures .
Cellular Effects
5-Methyl-2’-o-methylcytidine has significant effects on various types of cells and cellular processes. It is found in Huh7 cells infected with Zika virus, hepatitis C virus (HCV), poliovirus, or HIV-1 provirus but not uninfected Huh7 cells .
Molecular Mechanism
5-Methyl-2’-o-methylcytidine exerts its effects at the molecular level through various mechanisms. It stabilizes RNA structures by promoting base stacking and by increasing the thermal stability of hydrogen bonding with guanine .
準備方法
合成経路と反応条件
5-メチル-2'-O-メチルシチジンの合成は、通常、シトシン塩基の5位とリボース糖の2'-O位でシチジンのメチル化を伴います。一般的な方法の1つは、塩基性条件下でヨウ化メチルまたは硫酸ジメチルなどのメチル化剤を使用することです。 反応は通常、無水溶媒(ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)など)中で行われ、加水分解を防ぎます .
工業的生産方法
5-メチル-2'-O-メチルシチジンの工業的生産は、上記のメチル化剤と条件を使用した大規模な化学合成によって達成できます。 このプロセスは、官能基の保護と脱保護、クロマトグラフィーによる精製、および結晶化を含む複数のステップが含まれ、高純度の最終生成物を得ます .
化学反応の分析
反応の種類
5-メチル-2'-O-メチルシチジンは、次のようなさまざまな化学反応を起こします。
酸化: 5-ヒドロキシメチル-2'-O-メチルシチジンを形成するために酸化することができます。
還元: 還元反応により、シチジン誘導体に再変換できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化のための過酸化水素または過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤などがあります。 反応は通常、選択性と収率を確保するために、制御された温度とpHで行われます .
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまなメチル化およびヒドロキシメチル化シチジン誘導体が含まれ、これらは異なる生物活性と特性を持っています .
科学研究への応用
5-メチル-2'-O-メチルシチジンは、いくつかの科学研究への応用があります。
類似化合物との比較
類似化合物
5-メチルシチジン: 5-メチル-2'-O-メチルシチジンに似ていますが、2'-Oメチル化はありません。
2'-O-メチルシチジン: 似ていますが、シトシン塩基に5-メチル基がありません。
5-ヒドロキシメチルシチジン: 5位にヒドロキシメチル基を持つ、5-メチルシチジンの酸化誘導体.
独自性
5-メチル-2'-O-メチルシチジンは、5-メチル基と2'-O-メチル基の両方があるため、独特です。これは、明確な化学的および生物学的特性を付与します。 これらの修飾により、RNAの安定性と機能が向上し、さまざまな研究および治療的用途における貴重なツールとなっています .
特性
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRVGAACYEOQI-FDDDBJFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595381 | |
| Record name | 5-Methyl-2'-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113886-70-7 | |
| Record name | 5-Methyl-2'-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2'-O-methylation in 5-methyl-2'-O-methylcytidine contribute to tRNA stability, especially in organisms living in extreme environments?
A1: The research paper highlights that 2'-O-methylation in m5Cm, alongside other modifications like N4-acetylation in N4-acetyl-2'-O-methylcytidine (ac4Cm) and N2-dimethylation in N2-dimethyl-2'-O-methylguanosine (m2(2)Gm), plays a crucial role in stabilizing the C3'-endo form of these nucleosides []. This stabilization leads to increased conformational rigidity, particularly in m5Cm []. This rigidity is particularly important for tRNAs in extremophile archaebacteria, as it helps maintain the tRNA's A-type conformation even at high temperatures []. This structural stability is essential for the tRNA to perform its function in protein synthesis under extreme conditions. In contrast, mesophile tRNAs, which exist in more temperate environments, utilize either base or ribose modifications, as these modifications are sufficient for stability at normal temperatures [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)
![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)
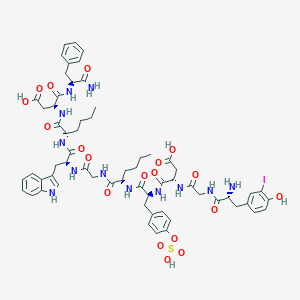
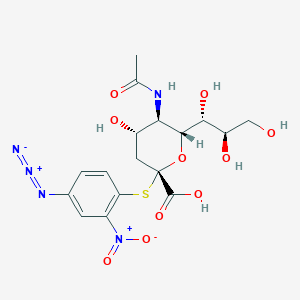
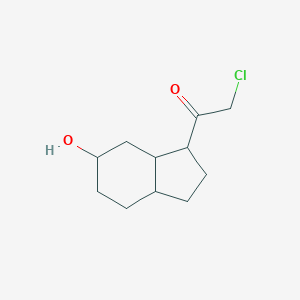

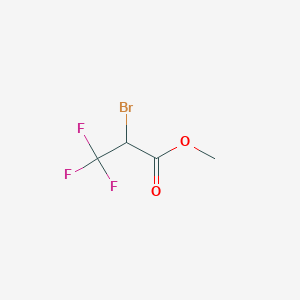
![1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole](/img/structure/B40618.png)



